- Synthesis and characterization of a thiadiazole/benzimidazole-based copolymer for solar cell applications, Journal of Polymer Science, 2010, 48(20), 4456-4464
Cas no 949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate)
949898-99-1 structure
Product Name:heptadecan-9-yl 4-methylbenzenesulfonate
CAS No:949898-99-1
MF:C24H42O3S
MW:410.653486728668
MDL:MFCD14635845
CID:1015866
Update Time:2023-09-15
heptadecan-9-yl 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- heptadecan-9-yl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 1-octylnonyl ester
- 1-Octylnonyl 4-methylbenzenesulfonate
- 9-Heptadecane p-toluenesulfonate
- 9-Heptadecanol p-toluenesulfonate
- 9-Heptadecanyl p-toluenesulfonate
-
- MDL: MFCD14635845
- Inchi: 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
- InChI Key: WUZFVFUKQALPIJ-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(OC(CCCCCCCC)CCCCCCCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 17
Experimental Properties
- Density: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.7E-5 g/L) (25 ºC),
heptadecan-9-yl 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB446618-1 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 1g |
€281.30 | 2023-04-22 | ||
| abcr | AB446618-5 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 5g |
€727.20 | 2023-04-22 | ||
| Ambeed | A949273-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$202.0 | 2025-04-14 | |
| Ambeed | A949273-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 5g |
$421.0 | 2024-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268438-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 1g |
¥1836.00 | 2024-04-24 | |
| abcr | AB446618-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 1g |
€285.10 | 2025-04-14 | |
| abcr | AB446618-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 5g |
€738.20 | 2025-04-14 | |
| eNovation Chemicals LLC | Y1243587-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$315 | 2024-06-06 | |
| 1PlusChem | 1P00IJ4W-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$195.00 | 2023-12-15 | |
| A2B Chem LLC | AI63808-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$169.00 | 2024-07-18 |
heptadecan-9-yl 4-methylbenzenesulfonate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 2 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Reference
- Synthesis and structure-property relationship of carbazole-alt-benzothiadiazole copolymers, Journal of Polymer Science, 2015, 53(17), 2059-2068
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 0 °C
Reference
- polycarbazole-polyoxadiazole-based light emitting polymers with good luminescent efficiency and stability for light emitting devices, Korea, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 20 h, rt
Reference
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 90 min, rt
Reference
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Reference
- Organic semiconductor material and photovoltaic device with it, Korea, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Reference
- Bridging Small Molecules to Conjugated Polymers: Efficient Thermally Activated Delayed Fluorescence with a Methyl-Substituted Phenylene Linker, Angewandte Chemie, 2020, 59(3), 1320-1326
Production Method 8
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
Reference
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
Reference
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- A General and Air-tolerant Strategy to Conjugated Polymers within Seconds under Palladium(I) Dimer Catalysis, Angewandte Chemie, 2019, 58(30), 10179-10183
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Reference
- Carbazole nematic liquid crystals, Liquid Crystals, 2010, 37(10), 1289-1303
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 2 h, rt
Reference
- Carbazole-based π-conjugated polyazomethines: Effects of catenation and comonomer insertion on optoelectronic features, Polymer, 2017, 119, 274-284
Production Method 13
Reaction Conditions
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 12 h, rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Reference
- Conjugated polymers and their electron-donating organic materials, photovoltaic element materials, and photovoltaic elements, Japan, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 12 h, rt
Reference
- Carbon nanotube composites, organic semiconductor composites, and field-effect transistors, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 8 h, rt
Reference
- Synthesis and biological evaluation of galactofuranosyl alkyl thio-glycosides as inhibitors of Mycobacteria, Carbohydrate Research, 2007, 342(12-13), 1773-1780
heptadecan-9-yl 4-methylbenzenesulfonate Raw materials
heptadecan-9-yl 4-methylbenzenesulfonate Preparation Products
heptadecan-9-yl 4-methylbenzenesulfonate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate
Order Number:A1067890
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):379.0
Email:sales@amadischem.com
heptadecan-9-yl 4-methylbenzenesulfonate Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate
Purity:99%
Quantity:5g
Price ($):379.0